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molecular formula C21H19N3O3 B3285918 2-(5-((3-methyloxetan-3-yl)methoxy)-1H-benzo[d]imidazol-1-yl)quinolin-8-ol CAS No. 816463-38-4

2-(5-((3-methyloxetan-3-yl)methoxy)-1H-benzo[d]imidazol-1-yl)quinolin-8-ol

Cat. No. B3285918
M. Wt: 361.4 g/mol
InChI Key: KOHFPNHJRQSOFQ-UHFFFAOYSA-N
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Patent
US07183414B2

Procedure details

The compound (8-Benzyloxy-quinolin-2-yl)-[4-(3-methyl-oxetan-3-ylmethoxy)-2-nitro-phenyl]-amine (5 g, 10.6 mmol, 1.0 equivalent), ethanol (50 mL, 10 volumes)i triethylamine (7.8 mL, 56.2 mmol, 5.3 equivalents), and palladium hydroxide on carbon (500 mg, 0.1 weight equivalents) were charged to a 100 mL round bottom flask. The solution was deoxygenated and then heated to 50° C. Once the reaction reached 50° C., formic acid (2.2 mL, 56.2 mmol, 5.3 equivalents) was charged slowly to control any exotherm or off-gasing. The reaction was then heated at 55° C. for 15–25 hours. After nitro group reduction and benzyl group removal was noted by APCI MS, the reaction was cooled to 40° C. and filtered through a pad of Celite. The flask and the filter cake were washed once with ethanol (2.5 volumes). The filtrate was then charged to another 100 mL round bottom flask containing formamidine acetate (2.3 g, 22.3 mmol, 2.1 equivalents) and the reaction was heated at reflux for ˜8 hours. At reaction completion, the reaction was cooled to 20–25° C. and allowed to granulate for 10–20 hours. The solids were isolated by filtration and dried under vacuum at 40° C. with a slight nitrogen bleed to afford 3.14 g of 2-[5-(3-Methyl-oxetan-3-ylmethoxy)-benzoimidazol-1-yl]-quinolin-8-ol as a yellow solid (82% yield). 1H NMR (d6-DMSO): δ 9.88 (s, 1H), 9.25 (s, 1H), 8.61 (d, 1H, J=9.1 Hz), 8.51 (d, 1H, J=9.1 Hz), 8.10 (d, 1H, J=9.1 Hz), 7.44 (m, 2H), 7.35 (d, 1H, J=2.5 Hz), 7.18 (dd, 1H, J=7.5, 1.7 Hz), 7.08 (dd, 1H, J=8.7, 2.5 Hz), 4.51 (d, 2H, J=5.8 Hz), 4.31 (d, 2H, J=5.8 Hz), 4.12 (s, 2H), 1.39 (s, 3H).
Quantity
7.8 mL
Type
reactant
Reaction Step One
Quantity
500 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
2.2 mL
Type
reactant
Reaction Step Two
Quantity
2.3 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([O:8][C:9]1[CH:10]=[CH:11][CH:12]=[C:13]2[C:18]=1[N:17]=[C:16]([NH:19][C:20]1[CH:25]=[CH:24][C:23]([O:26][CH2:27][C:28]3([CH3:32])[CH2:31][O:30][CH2:29]3)=[CH:22][C:21]=1[N+:33]([O-])=O)[CH:15]=[CH:14]2)C1C=CC=CC=1.[CH2:36](N(CC)CC)C.C(O)=O.C(O)(=O)C.C(N)=N>[OH-].[OH-].[Pd+2].C(O)C>[CH3:32][C:28]1([CH2:27][O:26][C:23]2[CH:24]=[CH:25][C:20]3[N:19]([C:16]4[CH:15]=[CH:14][C:13]5[C:18](=[C:9]([OH:8])[CH:10]=[CH:11][CH:12]=5)[N:17]=4)[CH:36]=[N:33][C:21]=3[CH:22]=2)[CH2:31][O:30][CH2:29]1 |f:3.4,5.6.7|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC=1C=CC=C2C=CC(=NC12)NC1=C(C=C(C=C1)OCC1(COC1)C)[N+](=O)[O-]
Name
Quantity
7.8 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
500 mg
Type
catalyst
Smiles
[OH-].[OH-].[Pd+2]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
2.2 mL
Type
reactant
Smiles
C(=O)O
Step Three
Name
Quantity
2.3 g
Type
reactant
Smiles
C(C)(=O)O.C(=N)N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solution was deoxygenated
CUSTOM
Type
CUSTOM
Details
reached 50° C.
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was then heated at 55° C. for 15–25 hours
CUSTOM
Type
CUSTOM
Details
After nitro group reduction and benzyl group removal
TEMPERATURE
Type
TEMPERATURE
Details
the reaction was cooled to 40° C.
FILTRATION
Type
FILTRATION
Details
filtered through a pad of Celite
WASH
Type
WASH
Details
The flask and the filter cake were washed once with ethanol (2.5 volumes)
ADDITION
Type
ADDITION
Details
The filtrate was then charged to another 100 mL round bottom flask
TEMPERATURE
Type
TEMPERATURE
Details
the reaction was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for ˜8 hours
Duration
8 h
CUSTOM
Type
CUSTOM
Details
At reaction completion
TEMPERATURE
Type
TEMPERATURE
Details
the reaction was cooled to 20–25° C.
WAIT
Type
WAIT
Details
to granulate for 10–20 hours
CUSTOM
Type
CUSTOM
Details
The solids were isolated by filtration
CUSTOM
Type
CUSTOM
Details
dried under vacuum at 40° C. with a slight nitrogen

Outcomes

Product
Name
Type
product
Smiles
CC1(COC1)COC1=CC2=C(N(C=N2)C2=NC3=C(C=CC=C3C=C2)O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 3.14 g
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 82%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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